molecular formula C9H5N3OS2 B071578 5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione CAS No. 178812-32-3

5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione

Cat. No. B071578
CAS RN: 178812-32-3
M. Wt: 235.3 g/mol
InChI Key: VBGZBLOXMSJIRP-UHFFFAOYSA-N
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Description

Isothiocyanates are a class of organic compounds that contain an isothiocyanate functional group. They are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .


Synthesis Analysis

A more sustainable method for the synthesis of isothiocyanates has been developed. This method involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines. The isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases, especially DBU (down to 2 mol%) .


Molecular Structure Analysis

The molecular structure of isothiocyanates typically includes a functional group as found in compounds with the formula R−N=C=S .


Chemical Reactions Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2. In a recent work, an investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .


Physical And Chemical Properties Analysis

The phase diagrams of some isothiocyanates have been established using differential thermal analysis (DTA) up to 250 MPa. All these compounds have a smectic A1 phase .

Safety and Hazards

Isothiocyanates should be handled with care. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of more sustainable methods for the synthesis of isothiocyanates is a promising area of research. The use of benign solvents and the optimization of purification methods to generate less waste are some of the future directions in this field .

properties

IUPAC Name

5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS2/c14-5-10-7-3-1-6(2-4-7)8-11-12-9(15)13-8/h1-4H,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGZBLOXMSJIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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